Cefdaloxime

Vue d'ensemble

Description

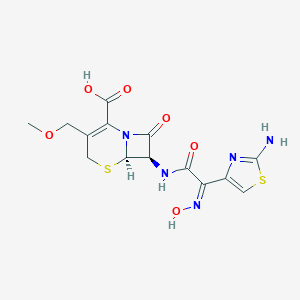

Cefdaloxime (C₁₄H₁₅N₅O₆S₂) is a third-generation cephalosporin antibiotic developed by Hoechst-Roussel Pharmaceuticals Inc. (now Sanofi). It is administered orally as a prodrug ester, this compound pentexil tosilate, which hydrolyzes in vivo to release the active metabolite HR-916 . Structurally, it features a 7-α-hydroxyimino group and a methoxymethyl substitution at position 3, contributing to its enhanced stability against β-lactamases and extended-spectrum activity against Gram-negative pathogens .

This compound demonstrates potent activity against Enterobacteriaceae, Haemophilus influenzae, and Streptococcus pneumoniae, with MIC₉₀ values ≤2 µg/mL for many isolates . However, like other third-generation cephalosporins, it exhibits reduced efficacy against Gram-positive bacteria such as Staphylococcus aureus and enterococci . Its pharmacokinetic profile includes high oral bioavailability and a plasma half-life of ~1.5 hours, supporting twice-daily dosing in clinical settings .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Cefdaloxime est synthétisé par une série de réactions chimiques impliquant la formation du cycle β-lactame, qui est crucial pour son activité antibactérienne. La synthèse implique généralement les étapes suivantes :

Formation du cycle β-lactame : Celle-ci est obtenue par cyclisation d'un précurseur approprié.

Introduction de chaînes latérales : Les chaînes latérales méthoxyméthyle et thiazolyle sont introduites par des réactions chimiques spécifiques.

Addition du groupe hydroxyimino : Ce groupe est ajouté pour améliorer l'activité antibactérienne du composé.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Réacteurs discontinus ou à écoulement continu : Ceux-ci sont utilisés pour contrôler précisément les conditions réactionnelles.

Étapes de purification : Des techniques telles que la cristallisation, la filtration et la chromatographie sont utilisées pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions : Cefdaloxime subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule.

Réduction : Cette réaction peut modifier l'état d'oxydation du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes :

Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

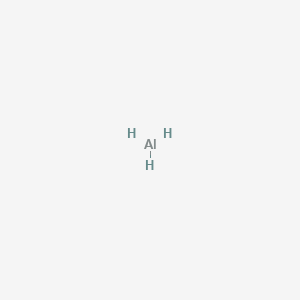

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Tels que les halogènes ou les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie du cycle β-lactame et sa réactivité.

Biologie : Utilisé dans des études pour comprendre les mécanismes de résistance bactérienne.

Médecine : Investigated for its efficacy against various bacterial infections, including those resistant to other antibiotics.

Industrie : Utilisé dans le développement de nouveaux agents et formulations antibactériens

5. Mécanisme d'action

This compound exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline, qui sont essentielles pour la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne. Cette inhibition entraîne l'affaiblissement de la paroi cellulaire et provoque finalement la lyse des cellules bactériennes .

Applications De Recherche Scientifique

Pharmacokinetics and Tissue Penetration

Research has demonstrated that cefdaloxime exhibits significant tissue penetration, which is crucial for its therapeutic effectiveness. A study using microdialysis indicated that this compound achieves higher concentrations in lung tissue compared to other antibiotics, such as cefixime. This property is vital for treating pulmonary infections, as it ensures that effective drug levels are maintained at the site of infection over time .

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Peak plasma concentration | Varies with dosage |

| Half-life | Approximately 3-4 hours |

| Tissue concentration duration | Up to 12 hours post-dose |

Therapeutic Applications

This compound has been successfully utilized in various clinical settings:

- Respiratory Tract Infections : It has shown effectiveness against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, making it suitable for treating pneumonia and bronchitis .

- Urinary Tract Infections : Its broad-spectrum activity allows it to treat uncomplicated urinary tract infections effectively .

- Skin and Soft Tissue Infections : this compound is also employed in managing skin infections due to its potency against common skin pathogens .

Innovative Formulations

Recent advancements have focused on developing sustained-release formulations of this compound to improve patient compliance and therapeutic outcomes. For example, niosomal suspensions have been proposed as a delivery system that enhances bioavailability while reducing dosing frequency .

Table 2: Comparison of Conventional vs. Sustained-Release Formulations

| Feature | Conventional Formulation | Sustained-Release Formulation |

|---|---|---|

| Dosing Frequency | Twice daily | Once daily |

| Peak Plasma Concentration | Higher variability | More stable levels |

| Patient Compliance | Lower | Higher |

Case Studies and Clinical Trials

Several clinical studies have validated the efficacy of this compound in treating specific infections:

- A study demonstrated that a once-daily regimen of this compound significantly reduced bacterial counts in patients with Streptococcus pneumoniae infections, highlighting its potential as a first-line treatment option .

- Another investigation into the pharmacodynamics of this compound showed that it maintained effective concentrations in tissues involved in respiratory infections for extended periods post-administration .

Mécanisme D'action

Cefdaloxime is compared with other third-generation cephalosporins such as cefpodoxime and cefuroxime. While all these compounds share a similar β-lactam ring structure, this compound is unique due to its specific side chains, which confer distinct antibacterial properties .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Cephalosporins

Structural and Functional Group Comparisons

Cefdaloxime belongs to the 7-α-hydroxyimino-cephalosporin subgroup, which includes cefdinir and cefixime. These compounds share a common hydroxyimino moiety at position 7, enhancing stability against AmpC β-lactamases. In contrast, cefpodoxime and cefepime (a fourth-generation cephalosporin) possess a 7-α-methoxyimino group, which broadens their activity against Pseudomonas aeruginosa but reduces Gram-positive coverage .

Table 1: Structural and Functional Group Comparisons

| Compound | Generation | 7-α Substitution | 3-rd Position Substitution | Oral Bioavailability | Key Spectrum |

|---|---|---|---|---|---|

| This compound | 3rd | Hydroxyimino | Methoxymethyl | High | Gram-negative, some Gram-positive |

| Cefdinir | 3rd | Hydroxyimino | Vinyl | Moderate | Broad-spectrum |

| Cefixime | 3rd | Hydroxyimino | Carboxyvinyl | High | Gram-negative |

| Cefpodoxime | 3rd | Methoxyimino | Methoxymethyl | Moderate | Gram-negative, S. pneumoniae |

| Cefuroxime axetil | 2nd | Methoxyimino | Furanyl | High | Gram-positive, H. influenzae |

Antimicrobial Activity

Against Haemophilus influenzae:

In a study comparing six cephalosporins, cefpodoxime (MIC₅₀ ≤0.03 µg/mL) demonstrated superior potency to this compound (MIC₅₀ = 0.5 µg/mL), while cefdinir (MIC₅₀ = 0.25 µg/mL) and cefixime (MIC₅₀ = 0.12 µg/mL) also outperformed this compound .

Blood-Enhanced Activity: this compound and cefdinir exhibit increased activity in the presence of blood supplements, with zone diameter improvements of 3–9 mm against Enterococcus faecalis. This phenomenon is attributed to serum protein binding and synergistic interactions with blood components .

aureus (MIC₉₀ = 8 µg/mL), comparable to cefixime but inferior to cefuroxime axetil (MIC₉₀ = 2 µg/mL) .

Pharmacokinetics and Clinical Utility

- Oral Absorption: this compound’s prodrug formulation ensures ~90% bioavailability, surpassing cefpodoxime (~50%) and matching cefuroxime axetil .

- Dosing Flexibility: Twice-daily dosing (200–400 mg) aligns with cefdinir (300 mg twice daily) but contrasts with cefixime’s once-daily regimen .

- Resistance Profile: this compound is less prone to hydrolysis by extended-spectrum β-lactamases (ESBLs) compared to cefotaxime and ceftazidime but shares susceptibility to metallo-β-lactamases .

Activité Biologique

Cefdaloxime is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily used for its efficacy against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, clinical efficacy, and relevant case studies.

This compound operates by inhibiting the synthesis of the bacterial cell wall. This action is characteristic of β-lactam antibiotics, which bind to penicillin-binding proteins (PBPs) involved in the final transpeptidation step of peptidoglycan synthesis. By mimicking the D-Ala-D-Ala moiety of muropeptides, this compound irreversibly inhibits PBPs, leading to cell lysis and death of the bacteria .

| Mechanism | Description |

|---|---|

| Target | Penicillin-binding proteins (PBPs) |

| Action | Inhibition of peptidoglycan synthesis |

| Result | Bacterial cell lysis and death |

Pharmacodynamics

This compound demonstrates significant bactericidal activity against a variety of pathogens. Its effectiveness is influenced by its stability against certain β-lactamases, which allows it to overcome resistance mechanisms that affect other antibiotics. The drug exhibits variable absorption rates and distribution characteristics but maintains a half-life conducive to effective dosing schedules .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Approximately 50% after oral intake |

| Half-life | 2.09 to 2.84 hours |

| Protein Binding | 22% to 33% in serum |

| Excretion | 29% to 33% unchanged in urine |

Clinical Efficacy

This compound has been evaluated in various clinical scenarios, particularly for urinary tract infections (UTIs) and respiratory tract infections. A notable study compared its efficacy with ciprofloxacin for treating uncomplicated cystitis. While this compound showed acceptable clinical outcomes, it did not meet noninferiority criteria compared to ciprofloxacin .

Case Study: Comparison with Ciprofloxacin

- Study Design : Randomized controlled trial involving 300 women.

- Treatment Groups :

- Group A: Ciprofloxacin (250 mg twice daily)

- Group B: this compound (100 mg twice daily)

- Results :

- Clinical cure rate at 30 days:

- Ciprofloxacin: 93%

- This compound: 82%

- Microbiological cure rate:

- Ciprofloxacin: 96%

- This compound: 81%

- Clinical cure rate at 30 days:

The study concluded that while this compound was effective, its performance was statistically inferior to ciprofloxacin in this context .

Table 2: Clinical Outcomes Comparison

| Outcome Measure | Ciprofloxacin (%) | This compound (%) | Difference (%) |

|---|---|---|---|

| Clinical Cure Rate | 93 | 82 | -11 |

| Microbiological Cure Rate | 96 | 81 | -15 |

Resistance Patterns

Despite its broad-spectrum activity, resistance to this compound can occur, particularly in organisms producing extended-spectrum β-lactamases (ESBLs). This highlights the necessity for susceptibility testing in clinical settings to ensure appropriate antibiotic selection .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of Cefdaloxime against multidrug-resistant Gram-negative bacteria?

- Methodological Answer : Use standardized broth microdilution assays (CLSI/EUCAST guidelines) with quality-controlled bacterial strains. Include positive (e.g., ceftazidime) and negative controls (untreated media). Validate results via triplicate experiments and statistical analysis (e.g., ANOVA for MIC variability) . For novel strains, supplement with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Q. How should researchers design pharmacokinetic studies to evaluate this compound’s tissue penetration in animal models?

- Methodological Answer : Employ HPLC or LC-MS/MS for plasma and tissue sample analysis. Use a crossover study design to compare bioavailability in target tissues (e.g., lung, kidney) against serum. Include dose-ranging experiments and non-compartmental pharmacokinetic modeling (e.g., AUC, Cmax, t½) . Ensure ethical compliance with in vivo protocols (e.g., 3Rs principles) .

Q. What spectroscopic techniques are essential for characterizing novel this compound derivatives?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to verify functional groups. For polymorphic forms, use X-ray crystallography or DSC-TGA . Cross-reference data with existing literature to confirm novelty .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s β-lactamase stability data across different enzyme subtypes (e.g., TEM-1 vs. CTX-M-15)?

- Methodological Answer : Conduct enzyme kinetic assays (e.g., nitrocefin hydrolysis inhibition) under controlled pH/temperature. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities. Validate findings with site-directed mutagenesis of β-lactamase active sites . Address discrepancies via meta-analysis of published kinetic parameters (e.g., kcat/Km ratios) .

Q. What statistical approaches are optimal for analyzing synergistic effects between this compound and β-lactamase inhibitors (e.g., clavulanic acid)?

- Methodological Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use Bliss independence or Loewe additivity models for synergy quantification. For longitudinal data, employ mixed-effects models to account for inter-strain variability . Report 95% confidence intervals to assess clinical relevance .

Q. How should in vitro efficacy data for this compound be reconciled with in vivo outcomes in neutropenic infection models?

- Methodological Answer : Use pharmacodynamic modeling (e.g., %T > MIC) to correlate in vitro MICs with in vivo efficacy. Incorporate host factors (e.g., protein binding, immune status) into PK/PD simulations. Validate with murine thigh/neutropenic lung infection models and survival analysis (Kaplan-Meier curves) .

Q. What strategies mitigate bias when interpreting this compound’s post-antibiotic effect (PAE) in biofilms versus planktonic cultures?

- Methodological Answer : Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability post-treatment. Normalize PAE duration to initial inoculum density and growth phase. Include negative controls (e.g., untreated biofilms) and blinded data analysis to reduce observer bias .

Q. Data Interpretation & Reporting

Q. How to address conflicting reports on this compound’s cross-reactivity in penicillin-allergic patients?

- Methodological Answer : Perform IgE-binding assays (e.g., ImmunoCAP) with sera from confirmed penicillin-allergic cohorts. Use molecular similarity analysis (e.g., Tanimoto coefficients) to compare side-chain structures with allergenic β-lactams. Report specificity/sensitivity metrics and stratify results by allergy severity .

Q. What criteria define clinically relevant resistance breakpoints for this compound in surveillance studies?

- Methodological Answer : Align with EUCAST/CLSI epidemiological cutoff values (ECOFFs). Use population analysis profiling (PAP) to distinguish wild-type vs. non-wild-type populations. Integrate genomic data (e.g., bla gene variants) to link MICs with resistance mechanisms .

Q. Experimental Design & Reproducibility

Q. How to optimize murine infection models for studying this compound’s efficacy against ESBL-producing Enterobacteriaceae?

Propriétés

Numéro CAS |

80195-36-4 |

|---|---|

Formule moléculaire |

C14H15N5O6S2 |

Poids moléculaire |

413.4 g/mol |

Nom IUPAC |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |

Clé InChI |

HOGISBSFFHDTRM-RWFJUVPESA-N |

SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

SMILES isomérique |

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |

SMILES canonique |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

Synonymes |

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; _x000B_[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

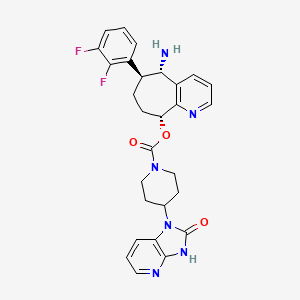

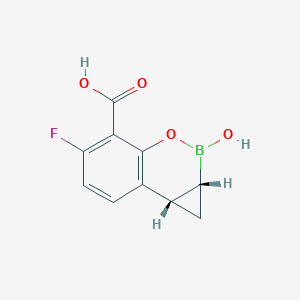

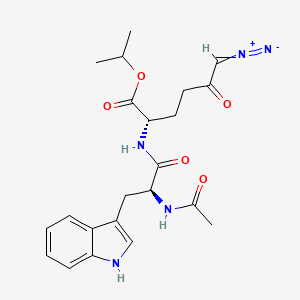

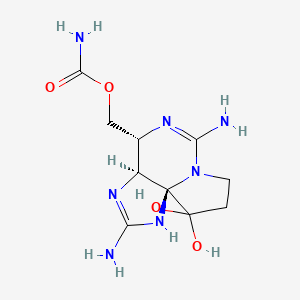

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.